

Potential off-target effects of AC-261066 in experiments

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Compound of Interest

Compound Name: AC-261066

Cat. No.: B1665382

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Technical Support Center: AC-261066 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AC-261066**, a potent and selective Retinoic Acid Receptor Beta 2 (RAR β 2) agonist. The information provided is intended to help users identify and address potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AC-261066** and what is its primary mechanism of action?

AC-261066 is a synthetic small molecule that acts as a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RAR β 2), a nuclear receptor.^[1] Upon binding, **AC-261066** induces a conformational change in the RAR β 2 receptor, which then forms a heterodimer with a Retinoid X Receptor (RXR).^[2] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent modulation of gene transcription.^{[2][3]} This signaling pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis.^{[2][4]}

Q2: What are the known on-target effects of **AC-261066**?

Published research has demonstrated several on-target effects of **AC-261066**, primarily related to its activation of RAR β 2. These include:

- **Cardioprotective effects:** Studies have shown that **AC-261066** can protect the heart from ischemia/reperfusion injury and improve cardiac function in models of heart failure.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Reduction of oxidative stress:** **AC-261066** has been observed to decrease oxidative stress in various tissues, including the heart, liver, pancreas, and kidneys.[\[5\]](#)[\[6\]](#)
- **Anti-inflammatory and anti-fibrotic effects:** The compound has been shown to reduce the expression of pro-inflammatory mediators and limit fibrosis in models of nonalcoholic fatty liver disease (NAFLD) and post-myocardial infarction remodeling.[\[6\]](#)[\[9\]](#)

Q3: Has the selectivity of **AC-261066** been characterized?

Yes, the selectivity of **AC-261066** has been evaluated against other RAR subtypes. It is a potent agonist for RAR β 2 with significantly lower potency for RAR α , RAR β 1, and RAR γ .[\[1\]](#)

Data Presentation: Selectivity Profile of AC-261066

Receptor Subtype	pEC50
RAR β 2	8.1
RAR β 1	6.4
RAR α	6.2
RAR γ	6.3

Data sourced from Tocris Bioscience and R&D Systems.[\[1\]](#)

(pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect)

Troubleshooting Guide: Investigating Potential Off-Target Effects

Unexpected experimental outcomes when using **AC-261066** may be due to off-target effects. This guide provides a systematic approach to identifying and mitigating such effects.

Issue 1: Observed phenotype is inconsistent with known RAR β 2 signaling.

- Possible Cause: **AC-261066** may be interacting with other cellular targets.
- Troubleshooting Steps:
 - Literature Review: Thoroughly review the known functions of RAR β 2 to confirm that the observed phenotype is indeed unexpected.
 - Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations.
 - Use of a Structurally Unrelated RAR β 2 Agonist: If available, compare the effects of **AC-261066** with a structurally different RAR β 2 agonist. A consistent phenotype between the two compounds suggests an on-target effect.
 - RAR β Knockdown/Knockout Models: In a cell culture system, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RAR β expression. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.
 - Broad-Panel Off-Target Screening: If the above steps suggest an off-target effect, consider comprehensive screening assays.

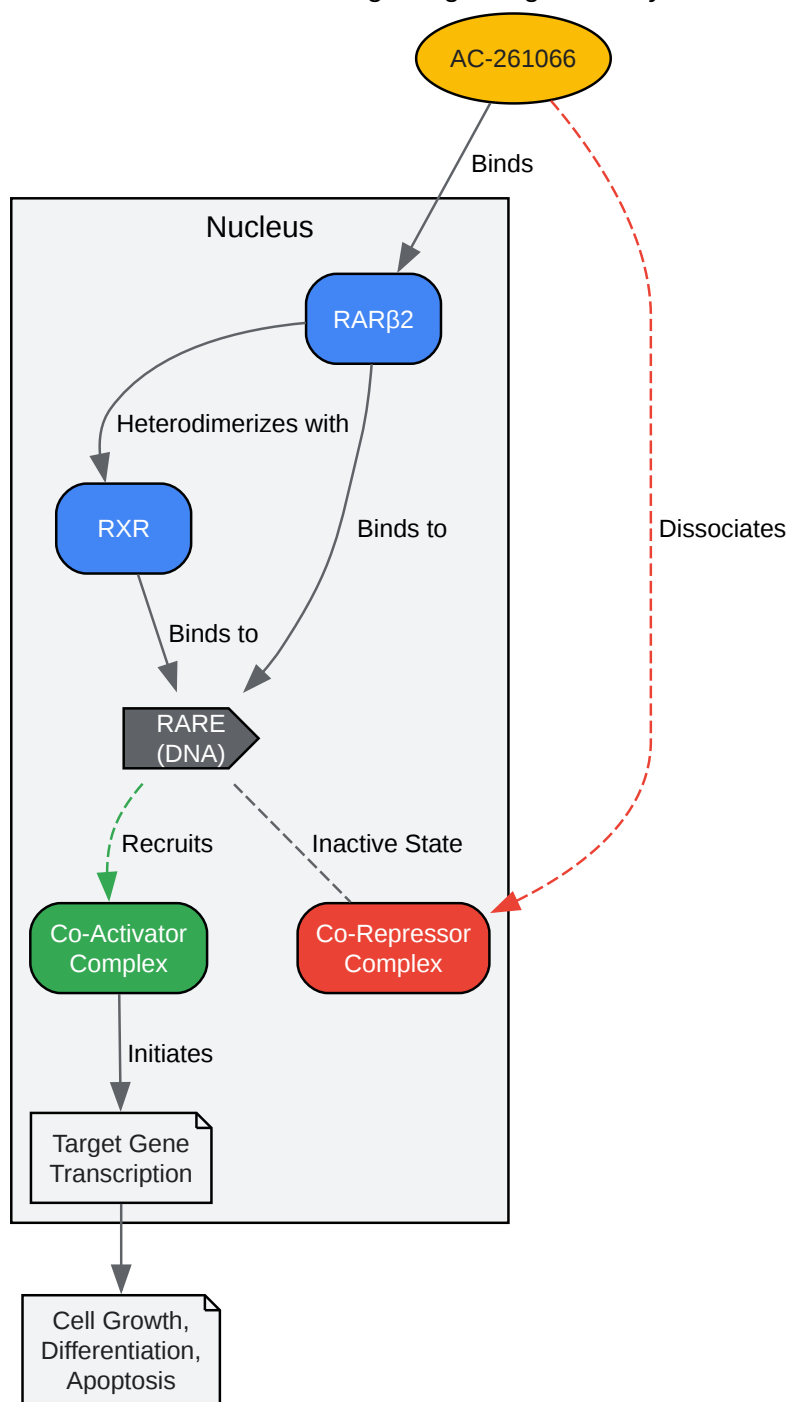
Issue 2: High levels of cytotoxicity observed at effective concentrations.

- Possible Cause: The observed cytotoxicity could be an on-target effect of RAR β 2 activation in your specific cell type or an off-target effect.
- Troubleshooting Steps:
 - Cell Viability Assays: Conduct detailed cytotoxicity assays (e.g., MTT, LDH release) to determine the precise cytotoxic concentration.
 - Apoptosis Assays: Investigate the mechanism of cell death (e.g., Annexin V/PI staining, caspase activity assays).

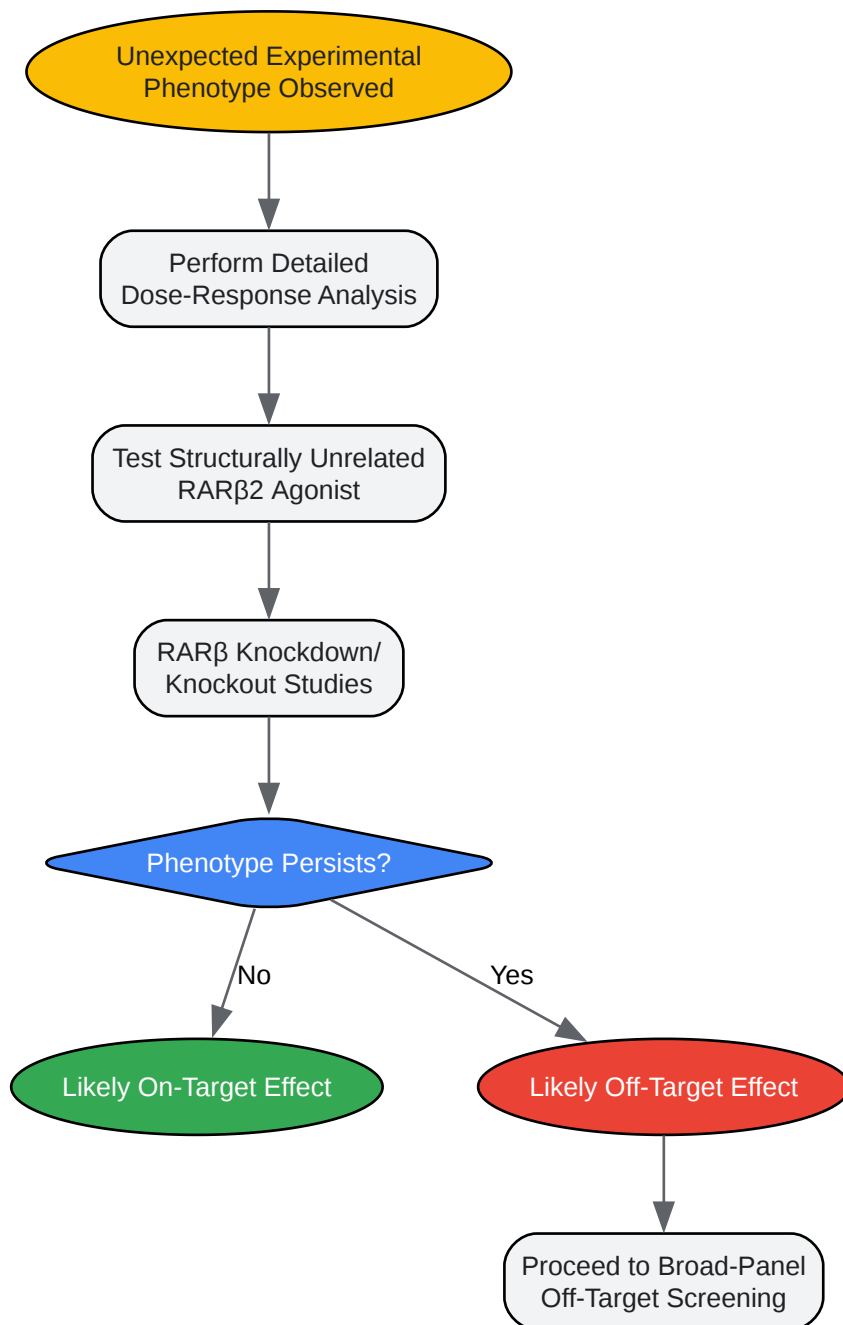
- Compare with other RAR β 2 Agonists: Assess if other RAR β 2 agonists induce similar cytotoxicity.
- Rescue Experiments: In a knockout/knockdown model, re-expression of RAR β 2 should restore the on-target effects. If cytotoxicity is not rescued, it is likely an off-target effect.

Mandatory Visualizations

AC-261066 On-Target Signaling Pathway

[Click to download full resolution via product page](#)Caption: On-target signaling pathway of **AC-261066**.

Experimental Workflow for Off-Target Identification

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Caption: Workflow for investigating potential off-target effects.

Experimental Protocols for Off-Target Screening

The following are generalized protocols for common off-target screening platforms. It is recommended to use a specialized contract research organization (CRO) for these comprehensive screens.

Kinase Profiling

Objective: To determine the inhibitory activity of **AC-261066** against a broad panel of protein kinases.

Methodology:

- **Compound Preparation:** Prepare a stock solution of **AC-261066** in 100% DMSO. A typical screening concentration is 1 μ M or 10 μ M.
- **Kinase Panel:** Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that includes a diverse representation of the human kinome.
- **Assay Principle:** The most common format is a competition binding assay where the test compound competes with a labeled ligand for binding to the kinase active site. Alternatively, enzymatic assays measuring substrate phosphorylation are used.
- **Data Analysis:** Results are typically expressed as a percentage of inhibition relative to a vehicle control. Significant inhibition (e.g., >50%) of any kinase other than the intended target warrants further investigation with IC₅₀ determination.

GPCR (G-Protein Coupled Receptor) Screening

Objective: To assess the agonist or antagonist activity of **AC-261066** at a panel of GPCRs.

Methodology:

- **Compound Preparation:** Prepare **AC-261066** in a suitable vehicle (e.g., DMSO) at a concentration appropriate for screening (typically 10 μ M).

- GPCR Panel: Select a panel of GPCRs relevant to the therapeutic area or known for off-target liabilities (e.g., Eurofins SafetyScreen44™, Reaction Biology GPCR panel).
- Assay Formats:
 - Binding Assays: Radioligand binding assays to measure displacement of a known ligand.
 - Functional Assays: Measurement of second messenger signaling (e.g., cAMP, IP1, calcium flux) or β -arrestin recruitment.
- Data Analysis: Results are reported as a percentage of inhibition (for antagonists) or percentage of activation relative to a reference agonist.

Ion Channel Screening

Objective: To evaluate the effect of **AC-261066** on the activity of a panel of key ion channels, particularly those implicated in cardiac liability (e.g., hERG).

Methodology:

- Compound Preparation: Prepare **AC-261066** in an appropriate solvent.
- Ion Channel Panel: A standard safety panel often includes hERG (KV11.1), NaV1.5, and CaV1.2.
- Assay Platform: Automated patch-clamp electrophysiology is the gold standard for functional assessment of ion channel activity.
- Data Analysis: The effect of the compound on ion channel currents is measured, and the percentage of inhibition at a given concentration is determined. An IC₅₀ value is calculated for significant inhibitors.

This technical support center provides a framework for researchers to systematically investigate potential off-target effects of **AC-261066**. By combining careful experimental design, dose-response analysis, and, where necessary, broad-panel screening, users can gain a clearer understanding of their experimental results and the pharmacological profile of this compound.

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